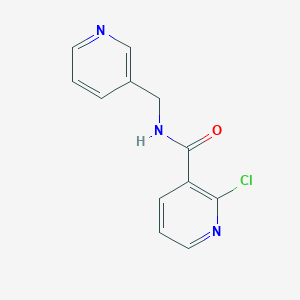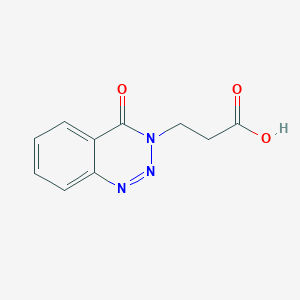![molecular formula C12H19NO2 B1351546 2-[1-(4-Ethoxy-phenyl)-ethylamino]-ethanol CAS No. 636997-13-2](/img/structure/B1351546.png)
2-[1-(4-Ethoxy-phenyl)-ethylamino]-ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-(4-Ethoxy-phenyl)-ethylamino]-ethanol, also known as 4-ethoxy-phenethylamine, is a synthetic compound that has been used in a variety of scientific research applications. It is a derivative of phenethylamine, an important class of compounds that are known for their wide-ranging effects on the body’s biochemical and physiological processes.
Aplicaciones Científicas De Investigación
Nonlinear Optical Material Development
The compound has been investigated for its potential in nonlinear optical (NLO) applications . It exhibits significant third-order nonlinear optical properties, which are crucial for the development of new NLO materials . These materials are essential for various applications, including optical switching, modulation, and telecommunication systems.
Crystal Growth Studies
The compound serves as a basis for crystal growth studies . Its derivatives have been synthesized, and their crystal structures analyzed, providing insights into the growth features and mechanical behavior of similar organic crystals .
Electro-Optic Device Applications
The dielectric properties of crystals derived from this compound suggest its use in electro-optic devices . The temperature-dependent dielectric constant and loss are indicative of the crystal quality, an essential parameter for such applications .
Thermal Stability Analysis
Thermal analysis of the compound’s derivatives has shown good thermal stability, making it suitable for applications that require materials to withstand high temperatures without degrading .
Photoconductivity Research
Studies have confirmed the positive photoconductivity nature of crystals derived from this compound. This property is valuable for the development of photoconductors and photodetectors .
Impedance Spectroscopy
The compound’s derivatives have been subjected to impedance spectroscopy to understand their electrical properties. This analysis is vital for the design of electronic components that rely on the impedance characteristics of materials .
Laser Damage Threshold Testing
The resistance of the compound’s derivatives to laser-induced damage has been measured, indicating a high threshold energy. This makes it a potential material for use in laser protection and optical limiting applications .
Propiedades
IUPAC Name |
2-[1-(4-ethoxyphenyl)ethylamino]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-3-15-12-6-4-11(5-7-12)10(2)13-8-9-14/h4-7,10,13-14H,3,8-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYTZPNLNGSEWEG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C)NCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(4-Ethoxy-phenyl)-ethylamino]-ethanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[(2,6-dichlorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-methyloxime](/img/structure/B1351491.png)


![5-[1-(4-methoxyphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1351508.png)




![3-(3,4-Dimethoxyphenyl)-3-[(4-fluoro-benzoyl)amino]propanoic acid](/img/structure/B1351528.png)
